molecular formula C60H60Cl2N2O4P2Ru B1661736 RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)] CAS No. 944450-45-7

RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]

Cat. No. B1661736
CAS RN: 944450-45-7
M. Wt: 1107.0
InChI Key: FOEKPXQPRAIJRW-ODQAEMFESA-L
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Description

“RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)]” is a chiral catalyst used in the enantioselective preparation of chiral amino alcohols and their derivatives by asymmetric hydrogenation of various amino ketones using mild hydrogen pressure . It is also known as Dichloro[®−5,5′−bis[di(3,5−xylyl)phosphino]−4,4′−bi−1,3−benzodioxole][(1R,2R)−1,2−diphenylethylenediamine]ruthenium(II) .


Molecular Structure Analysis

The molecular formula of “RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)]” is C60H60Cl2N2O4P2Ru, and its molecular weight is 1107.05 . The structure includes a ruthenium(II) center coordinated to two chloride ions, a DMSEGPHOS ligand, and a DPEN ligand .


Chemical Reactions Analysis

“RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)]” is used as a catalyst in the enantioselective preparation of chiral amino alcohols and their derivatives by asymmetric hydrogenation of various amino ketones . This suggests that it plays a key role in facilitating the transfer of hydrogen atoms during these reactions.


Physical And Chemical Properties Analysis

“RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)]” appears as a light yellow to amber to dark green powder or crystal . It should be stored under inert gas at a temperature of 2-8°C .

Scientific Research Applications

Asymmetric Hydrogenation Catalyst

One of the primary applications of this compound is as a catalyst in the enantioselective preparation of chiral amino alcohols and their derivatives . This process involves the asymmetric hydrogenation of various amino ketones using mild hydrogen pressure . The compound’s unique structure allows it to facilitate this reaction with high efficiency and selectivity .

Synthesis of Chiral Molecules

The compound is also used in the synthesis of chiral molecules . Its ability to act as a chiral catalyst makes it valuable in reactions that require the production of enantiomerically pure compounds . This is particularly important in the pharmaceutical industry, where the chirality of a molecule can significantly affect its biological activity .

Pharmaceutical Research

In pharmaceutical research, this compound is used in the development of new drugs . Its ability to catalyze reactions with high enantioselectivity makes it a valuable tool in the synthesis of complex, chiral drug molecules .

Material Science

In material science, the compound is used in the synthesis of chiral polymers . These polymers have unique properties that make them useful in a variety of applications, including drug delivery and the creation of advanced materials .

Environmental Science

In environmental science, the compound is used in the study of catalytic processes that can be used to degrade pollutants . Its ability to catalyze reactions under mild conditions makes it a potential tool for the development of environmentally friendly industrial processes .

Chemical Education

Finally, the compound is used in chemical education as an example of a chiral catalyst . Its use in the classroom helps students understand the principles of asymmetric catalysis and the importance of chirality in chemical reactions .

Mechanism of Action

Target of Action

The primary target of the compound RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] is a variety of amino ketones . These are organic compounds containing a ketone group and an amino group, and they play a crucial role in various biochemical processes.

Mode of Action

RuCl2[®(DMSEGPHOS)][(R,®)(DPEN)] acts as a catalyst in the enantioselective preparation of chiral amino alcohols and their derivatives . It facilitates the asymmetric hydrogenation of various amino ketones using mild hydrogen pressure . This interaction with its targets results in the formation of chiral amino alcohols, which are important building blocks in organic synthesis.

Biochemical Pathways

The compound’s action affects the hydrogenation pathway of amino ketones . Hydrogenation is a chemical reaction that adds hydrogen (H2) to a molecule. In this case, the compound facilitates the addition of hydrogen to the amino ketones, resulting in the formation of chiral amino alcohols. These alcohols can then participate in further biochemical reactions, leading to the synthesis of various organic compounds.

Result of Action

The result of the compound’s action is the enantioselective production of chiral amino alcohols . These are molecules that have the same molecular formula but differ in the spatial arrangement of atoms. Chiral amino alcohols are valuable in the pharmaceutical industry as they are often used in the synthesis of drugs.

properties

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEKPXQPRAIJRW-ODQAEMFESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H60Cl2N2O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1107.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]

CAS RN

944450-45-7
Record name RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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